(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

CAS No.:

Cat. No.: VC13617732

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O4 |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1 |

| Standard InChI Key | NXZYGUGYCBEXAB-JTQLQIEISA-N |

| Isomeric SMILES | COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N |

| SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |

| Canonical SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N |

Introduction

Chemical Identity and Structural Features

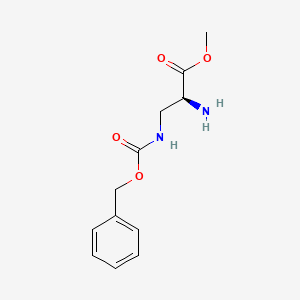

The molecular formula of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is , with a molecular weight of 252.27 g/mol . The IUPAC name is methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate, reflecting its (S)-configuration at the second carbon and the presence of a Cbz group on the third carbon . The structure comprises a propionic acid backbone with a methyl ester at the carboxyl terminus, a primary amine at the α-position, and a Cbz-protected secondary amine at the β-position (Fig. 1).

Fig. 1: Structural representation of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester. The asterisk (*) denotes the chiral center with (S)-configuration.

The Cbz group () acts as a temporary protecting group for amines, enabling selective reactions at other functional sites during synthetic sequences . The methyl ester enhances solubility in organic solvents, facilitating purification and subsequent transformations .

Synthesis and Manufacturing Protocols

Synthetic Pathways

The synthesis of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves sequential protection and esterification steps starting from L-alanine or related β-amino acids. A representative route, adapted from methodologies in patent literature and academic reports , proceeds as follows:

-

Esterification of the Carboxylic Acid:

L-Alanine is treated with methanol in the presence of an acid catalyst (e.g., ) to yield methyl (S)-2-amino-propanoate. This step ensures the carboxyl group is protected as a methyl ester . -

Cbz Protection of the Amine:

The primary amine is reacted with benzyl chloroformate () under basic conditions (e.g., aqueous or ) in a solvent such as dichloromethane or tetrahydrofuran (THF). The Cbz group selectively protects the amine, forming the tertiary carbamate . -

Purification:

Crude product is purified via solvent extraction (e.g., ethyl acetate and water) followed by crystallization or column chromatography. Anti-solvents like hexane or heptane precipitate the pure compound .

Key Reaction Conditions:

-

Temperature: 0–35°C for Cbz protection to minimize racemization .

-

Solvents: Halohydrocarbons (e.g., dichloromethane) or alcohols (e.g., methanol) for optimal solubility .

-

Bases: , , or to neutralize HCl generated during Cbz-Cl reactions .

Stereochemical Considerations

The (S)-configuration at the α-carbon is preserved through mild reaction conditions. For instance, the use of sodium hydride () in benzylation steps avoids racemization, as demonstrated in analogous syntheses . Chiral HPLC or polarimetry validates enantiomeric excess, ensuring compliance with pharmaceutical-grade purity standards .

Physicochemical Properties

Solubility and Stability

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, THF) and moderate solubility in alcohols . The methyl ester moiety reduces polarity compared to the free acid, enhancing compatibility with organic reaction media. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage at 2–8°C .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1740 cm (ester C=O stretch) and ~1680 cm (carbamate C=O stretch) .

-

NMR (): Signals at δ 3.65 (s, 3H, ester ), δ 5.10 (s, 2H, ), and δ 7.30–7.40 (m, 5H, aromatic protons) .

-

Mass Spectrometry: Molecular ion peak at m/z 252.27 ([M+H]) .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a building block for β-peptides and peptidomimetics. The Cbz group is selectively removed via hydrogenolysis (e.g., ) or acidic conditions (e.g., ), enabling subsequent coupling reactions . For example, it has been incorporated into tetrahydropyrimidin-4(1H)-ones, which exhibit biological activity in drug discovery programs .

Pharmaceutical Intermediates

Patent literature highlights its utility in synthesizing protease inhibitors and antiviral agents . The methyl ester can be hydrolyzed to the free acid for further functionalization, such as amide bond formation with pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume